9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine
CAS No.: 17318-24-0
Cat. No.: VC18400967
Molecular Formula: C14H17N5O5
Molecular Weight: 335.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17318-24-0 |
|---|---|
| Molecular Formula | C14H17N5O5 |
| Molecular Weight | 335.32 g/mol |
| IUPAC Name | [3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H17N5O5/c1-7(20)22-4-10-9(23-8(2)21)3-11(24-10)19-6-18-12-13(15)16-5-17-14(12)19/h5-6,9-11H,3-4H2,1-2H3,(H2,15,16,17) |
| Standard InChI Key | SKDMUZGQFAEWOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C |
Introduction
Chemical Identity and Nomenclature
Molecular Composition and Structural Features
9-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-9H-purin-6-amine is characterized by a 2-deoxyribose sugar where the hydroxyl groups at the 3' and 5' positions are acetylated. The adenine base is attached to the 1' position of the sugar via a β-N-glycosidic bond. The acetyl groups () introduce steric bulk and alter the compound’s solubility profile compared to unmodified deoxyadenosine .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 335.32 g/mol | |
| IUPAC Name | [3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |
| SMILES Notation | CC(=O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C |
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers, reflecting its use across disciplines:
Its synonyms include NSC76760 and 3,5-di-O-acetyl-1-adenin-9-yl-1,2-dideoxy-pentofuranose, underscoring its recognition in chemical and pharmacological databases .
Structural and Stereochemical Analysis
Sugar Modifications
The pentofuranosyl ring is a 2-deoxyribose derivative, lacking the hydroxyl group at the 2' position. Acetylation at the 3' and 5' positions confers resistance to enzymatic degradation, a common strategy in prodrug design to enhance metabolic stability . The stereochemistry of the sugar moiety follows the β-D-configuration, critical for maintaining base-pairing compatibility in nucleic acid analogs .
Adenine Base Interactions
The purine base (adenine) engages in hydrogen bonding via its exocyclic amine () at position 6 and the N1 and N3 nitrogens. These interactions are pivotal for potential binding to DNA/RNA polymerases or viral reverse transcriptases, though specific activity data remain unexplored in the literature .
Synthesis and Derivative Formation
Stability and Reactivity
Physicochemical Properties
Thermal and Chemical Stability
Acetylated nucleosides generally exhibit stability under anhydrous conditions but undergo hydrolysis in aqueous media, particularly at extreme pH levels. Storage recommendations typically include desiccated environments at -20°C to prevent degradation .
Comparative Analysis with Related Compounds
2'-Amino-2'-deoxyadenosine (Source )
This analog replaces the 2'-hydroxyl with an amine group (), altering hydrogen-bonding capacity and ribosome affinity. Unlike the acetylated derivative, it may directly inhibit viral polymerases without requiring metabolic activation .
3'-(N,N-Diethylamino)-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine (Source )
Featuring a diethylamino group and trityl protections, this compound exemplifies advanced intermediates in oligonucleotide synthesis. Its structural complexity contrasts with the simpler acetylation in the target compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume